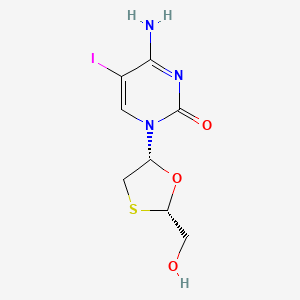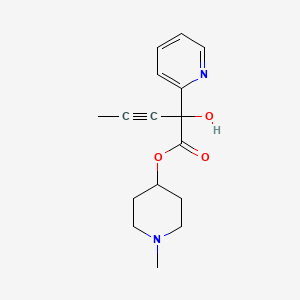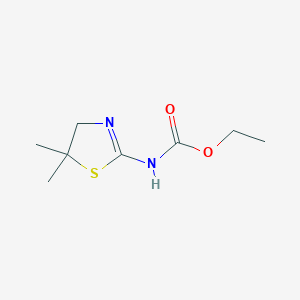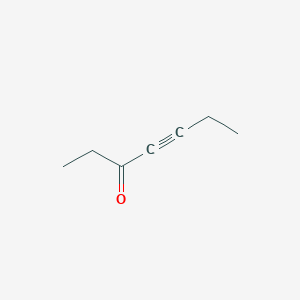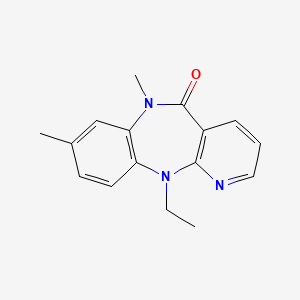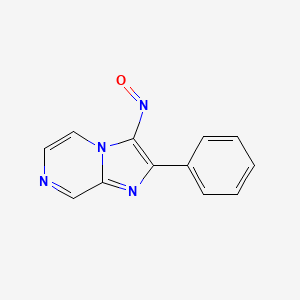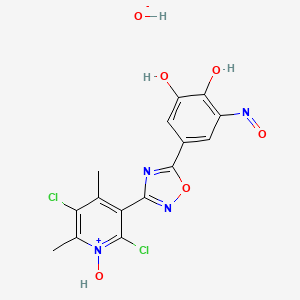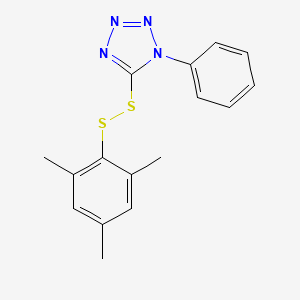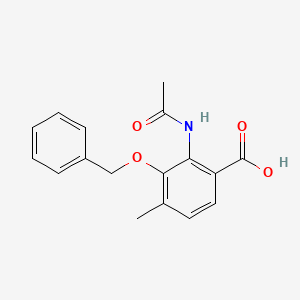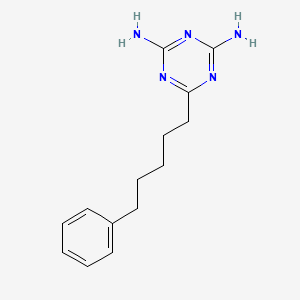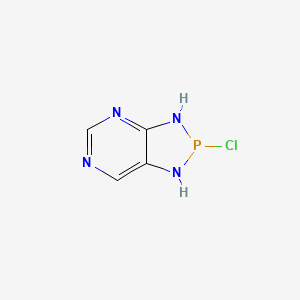
Tris(3,4-dibromo-2-butyl)phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(3,4-dibromo-2-butyl)phosphate is an organophosphorus compound with the molecular formula C12H21Br6O4P. It is known for its flame-retardant properties and is used in various industrial applications. The compound is characterized by the presence of three 3,4-dibromo-2-butyl groups attached to a phosphate group, making it highly effective in inhibiting combustion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3,4-dibromo-2-butyl)phosphate typically involves the bromination of butyl groups followed by phosphorylation. The general synthetic route includes:
Bromination: The butyl groups are brominated using bromine in the presence of a suitable solvent, such as carbon tetrachloride, at low temperatures.
Phosphorylation: The brominated butyl groups are then reacted with phosphorus oxychloride in the presence of a base, such as pyridine, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using a continuous flow reactor to ensure consistent bromination of butyl groups.
Large-Scale Phosphorylation: Employing large reactors and optimized conditions to maximize yield and purity of the final product.
化学反应分析
Types of Reactions
Tris(3,4-dibromo-2-butyl)phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of phosphite or phosphine compounds.
Substitution: Formation of hydroxyl or amino derivatives of the original compound.
科学研究应用
Tris(3,4-dibromo-2-butyl)phosphate has several scientific research applications:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and electronics.
作用机制
The flame-retardant properties of Tris(3,4-dibromo-2-butyl)phosphate are primarily due to its ability to release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the flame. The compound also forms a protective char layer on the material’s surface, further preventing combustion.
相似化合物的比较
Similar Compounds
Tris(2,4-dibromo-phenyl) phosphate: Another flame retardant with similar brominated groups but attached to a phenyl ring.
Tris(2,3-dibromo-propyl) phosphate: A related compound with brominated propyl groups.
Uniqueness
Tris(3,4-dibromo-2-butyl)phosphate is unique due to its specific butyl group configuration, which provides distinct flame-retardant properties compared to other brominated phosphate compounds. Its effectiveness in forming a char layer and releasing bromine radicals makes it particularly valuable in applications requiring high fire resistance.
属性
CAS 编号 |
111712-45-9 |
|---|---|
分子式 |
C12H21Br6O4P |
分子量 |
739.7 g/mol |
IUPAC 名称 |
tris(3,4-dibromobutan-2-yl) phosphate |
InChI |
InChI=1S/C12H21Br6O4P/c1-7(10(16)4-13)20-23(19,21-8(2)11(17)5-14)22-9(3)12(18)6-15/h7-12H,4-6H2,1-3H3 |
InChI 键 |
ICCFTYGDDNSVOD-UHFFFAOYSA-N |
规范 SMILES |
CC(C(CBr)Br)OP(=O)(OC(C)C(CBr)Br)OC(C)C(CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


